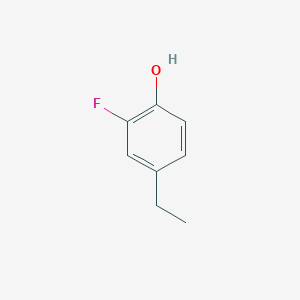
4-Ethyl-2-fluorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-fluorophenol is an organic compound with the molecular formula C8H9FO It is a derivative of phenol, where the hydrogen atom in the para position relative to the hydroxyl group is replaced by an ethyl group, and the hydrogen atom in the ortho position is replaced by a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions: 4-Ethyl-2-fluorophenol can be synthesized through several methods. One common approach involves the fluorination of 4-ethylphenol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent like acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the catalytic fluorination of 4-ethylphenol using a metal catalyst to enhance the reaction efficiency and selectivity.
化学反应分析
Types of Reactions: 4-Ethyl-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the fluorine or ethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted phenols depending on the reagents used.
科学研究应用
4-Ethyl-2-fluorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceuticals with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 4-ethyl-2-fluorophenol exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes such as cytochrome P450, leading to oxidative defluorination and subsequent metabolic transformations. The pathways involved often include the formation of reactive intermediates that can further react to produce various metabolites.
相似化合物的比较
4-Ethylphenol: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluorophenol: Lacks the ethyl group, which affects its physical and chemical properties.
4-Fluorophenol: Lacks the ethyl group, making it less hydrophobic compared to 4-ethyl-2-fluorophenol.
Uniqueness: this compound is unique due to the presence of both the ethyl and fluorine substituents, which confer distinct reactivity and properties. The combination of these groups can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.
属性
CAS 编号 |
326493-66-7 |
|---|---|
分子式 |
C8H9FO |
分子量 |
140.15 g/mol |
IUPAC 名称 |
4-ethyl-2-fluorophenol |
InChI |
InChI=1S/C8H9FO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3 |
InChI 键 |
GZKSDNKYYKJZPV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


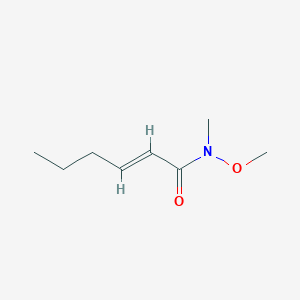
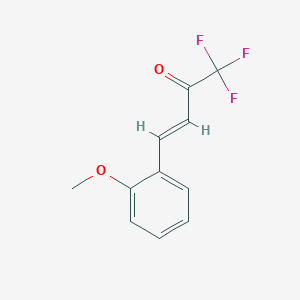
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)
![2,2'-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14146938.png)
![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
![1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-](/img/structure/B14146948.png)
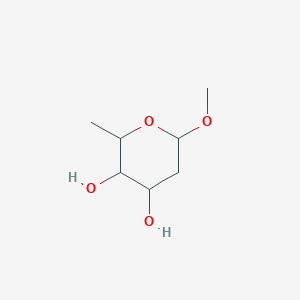
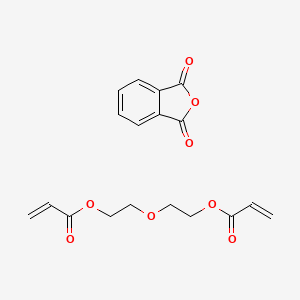
![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)
![6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14146961.png)
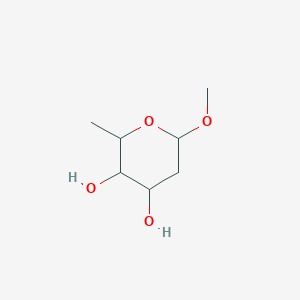

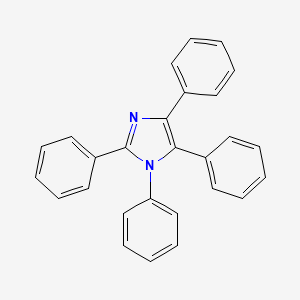
![4-ethyl-5-methyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B14146984.png)
